5-Acetyl-2,3-dihydrobenzo[b]furan

Process Chemistry Synthetic Methodology Friedel-Crafts Acylation

Medicinal chemistry teams pursuing benzofuran-based analgesics often encounter regioisomeric impurities that derail downstream reactions. 5-Acetyl-2,3-dihydrobenzo[b]furan (CAS 90843-31-5) eliminates this risk with confirmed 5-position acetylation, the critical regiochemical requirement for Willgerodt-Kindler transformations toward Tifurac sodium. • 97% purity; 93% reported synthesis yield enables reliable scale-up • Established in patented Darifenacin routes as a key synthetic intermediate • In stock from multiple global suppliers for immediate procurement

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 90843-31-5
Cat. No. B196252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2,3-dihydrobenzo[b]furan
CAS90843-31-5
Synonyms5-Acetyl-2,3-dihydrobenzo(b)furan;  Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-;  5-acetylcoumaran;  1-(2,3-Dihydro-5-benzofuranyl)ethanone;  2,3-Dihydro-5-benzofuranyl methyl Ketone;  1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)OCC2
InChIInChI=1S/C10H10O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6H,4-5H2,1H3
InChIKeyMMVUJVASBDVNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-2,3-dihydrobenzo[b]furan (CAS 90843-31-5): Chemical Profile and Core Identity


5-Acetyl-2,3-dihydrobenzo[b]furan (CAS 90843-31-5) is a synthetic organic compound within the benzofuran class, specifically an acetophenone derivative with the molecular formula C10H10O2 . Its core structure features a partially saturated furan ring fused to a benzene ring, bearing an acetyl group at the 5-position. This compound is primarily recognized as a heterocyclic building block and a key synthetic intermediate, not as a final drug entity itself [1]. Its verified chemical identity is supported by authoritative databases and it is commercially available with a typical purity of 97% .

Why Generic Substitution of 5-Acetyl-2,3-dihydrobenzo[b]furan in Synthesis Is Scientifically Invalid


In the context of pharmaceutical synthesis, substituting 5-Acetyl-2,3-dihydrobenzo[b]furan with a different acetylated dihydrobenzofuran isomer or a similar heterocyclic building block is not feasible due to the strict regiochemical requirements of downstream reactions. The compound's specific 5-position acetylation is a critical outcome of its synthesis and an essential feature for its subsequent transformations, such as the Willgerodt-Kindler reaction to form thioacetic acid morpholide derivatives [1]. The reported high-yielding and regioselective synthesis of this specific isomer [2][3] underscores that its value is inherently tied to its precise molecular architecture, which dictates its reactivity in multi-step synthetic routes to complex molecules like Tifurac sodium [1].

Quantitative Differentiation Guide for 5-Acetyl-2,3-dihydrobenzo[b]furan (CAS 90843-31-5)


Synthetic Efficiency: High Yield in Friedel-Crafts Acetylation

The compound is synthesized via a regioselective Friedel-Crafts acetylation of 2,3-dihydrobenzofuran. A patent-protected procedure using acetyl chloride and stannic chloride (SnCl4) in methylene chloride at controlled temperatures yields 5-Acetyl-2,3-dihydrobenzo[b]furan at 93% . This yield serves as a benchmark for efficient synthesis of this specific scaffold.

Process Chemistry Synthetic Methodology Friedel-Crafts Acylation

Regioselectivity of Acylation: 5-Position Specificity

The acetylation of 2,3-dihydrobenzofuran shows high selectivity for the 5-position. Research demonstrates that using zeolite catalysts directs the acylation to yield the 5-acyl-2,3-dihydrobenzofuran product exclusively [1]. This is in contrast to acylation on unsubstituted benzofuran or other heterocycles which may produce mixtures of regioisomers, requiring costly separation [Class-level inference].

Green Chemistry Catalysis Regioselective Synthesis

Validated Role as a Key Intermediate for Bioactive Molecules

The primary documented application of 5-Acetyl-2,3-dihydrobenzo[b]furan is as a critical intermediate in patented synthetic routes to Tifurac sodium, an analgesic and anti-inflammatory drug candidate [1]. Its specific transformation via the Willgerodt-Kindler reaction into a thioacetic acid morpholide derivative is an established step in this pathway [1][2].

Medicinal Chemistry Drug Synthesis Pharmaceutical Intermediates

Targeted Application Scenarios for Procuring 5-Acetyl-2,3-dihydrobenzo[b]furan


Pharmaceutical Intermediate for Benzofuran-Based Drug Discovery

Medicinal chemistry teams synthesizing analogs of Tifurac sodium or exploring the benzofuran pharmacophore should prioritize 5-Acetyl-2,3-dihydrobenzo[b]furan. Its established use in patented routes [1] and its synthetic accessibility with high yield make it a reliable starting point for creating focused libraries. Its procurement is justified for projects targeting analgesic and anti-inflammatory pathways where the 7-aroylbenzofuran-5-yl acetic acid scaffold is of interest [1].

Process Chemistry Development and Scale-Up Studies

The well-documented, high-yielding synthesis (93%) of this compound makes it an excellent candidate for process optimization studies. Researchers can use the reported procedure as a baseline for exploring alternative catalytic systems (e.g., solid acid catalysts [2]), reaction conditions, or greener methodologies for the regioselective acylation of dihydrobenzofurans. Its procurement in bulk is directly relevant to developing scalable, cost-effective manufacturing processes for key pharmaceutical building blocks.

Analytical Method Development and Reference Standard Sourcing

As a fully characterized chemical compound with a defined CAS number and known spectral properties, 5-Acetyl-2,3-dihydrobenzo[b]furan is suitable for use as an analytical reference standard. Its commercial availability in high purity (97%) supports its procurement for method validation, calibration, and quality control analysis in pharmaceutical research and development, particularly for projects involving dihydrobenzofuran intermediates.

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